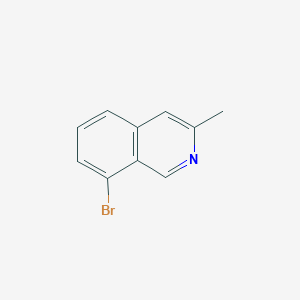

8-Bromo-3-methylisoquinoline

説明

Bedeutung von Isochinolinstrukturen in der fortgeschrittenen organischen Chemie

Isochinolinstrukturen sind aufgrund ihrer strukturellen Vielfalt und ihrer therapeutischen Bedeutung ein anspruchsvolles Ziel in der organischen Synthese. nih.govrsc.org Sie dienen als entscheidende Bausteine für die Synthese zahlreicher bioaktiver Verbindungen mit bemerkenswerter medizinischer Bedeutung. researchgate.net Die pharmakologischen Aktivitäten von Isochinolin-basierten Molekülen sind breit gefächert und umfassen unter anderem krebsbekämpfende, antioxidative, entzündungshemmende, antimikrobielle und enzymhemmende Eigenschaften. nih.gov Aus diesem Grund bleibt die Entwicklung effizienter Synthesemethoden für Isochinolingerüste ein zentrales Thema für organische und medizinische Chemiker. nih.govresearchgate.net Traditionelle Methoden zur Synthese von Isochinolinen wie die Bischler-Napieralski-, Pictet-Spengler- und Pomeranz-Fritsch-Reaktion werden kontinuierlich durch neue, effizientere und substratfreundlichere Ansätze ergänzt. researchgate.netacs.org

Rolle von halogenierten Isochinolinen als synthetische Zwischenprodukte und Sonden

Halogenierte Isochinoline sind äußerst wertvolle Zwischenprodukte in der organischen Synthese. acs.org Das Halogenatom dient als vielseitiger "Griff", der durch verschiedene Kreuzkupplungsreaktionen wie die Suzuki-, Sonogashira- und Stille-Kupplung durch andere funktionelle Gruppen ersetzt werden kann. acs.org Dies ermöglicht die gezielte Modifikation des Isochinolinkerns und die Synthese einer breiten Palette von Derivaten. acs.org Die Einführung eines Halogenatoms kann auch die elektronischen Eigenschaften des Moleküls modulieren und als Sonde zur Untersuchung von Protein-Ligand-Wechselwirkungen dienen. researchgate.net Die selektive Halogenierung an bestimmten Positionen des Isochinolinrings, insbesondere an der C4-Position, stellt eine synthetische Herausforderung dar, ist aber für die Synthese spezifischer pharmakologisch aktiver Moleküle von großer Bedeutung. acs.org

Überblick über 8-Brom-3-methylisochinolin in der heterocyclischen Chemieforschung

8-Brom-3-methylisochinolin ist eine spezifische halogenierte Isochinolinverbindung, die in der heterocyclischen Chemieforschung als Baustein für die Synthese komplexerer Moleküle von Interesse ist. Die Brom-Substitution an der 8-Position und die Methylgruppe an der 3-Position verleihen dem Molekül spezifische reaktive Eigenschaften. Die Synthese von 8-Brom-3-methylisochinolin selbst erfordert gezielte synthetische Strategien, um die gewünschte Regioselektivität zu erreichen. amazonaws.com In der Forschung wird diese Verbindung als Ausgangsmaterial für die Entwicklung neuer Verbindungen mit potenziellen biologischen Aktivitäten oder für den Einsatz in der Materialwissenschaft genutzt.

Tabelle 1: Physikalisch-chemische Eigenschaften von 8-Brom-3-methylisochinolin

| Eigenschaft | Wert |

| CAS-Nummer | 1416713-03-5 acints.comcapotchem.cn |

| Molekülformel | C10H8BrN acints.comcapotchem.cn |

| Molekulargewicht | 222.08 g/mol capotchem.cn |

Tabelle 2: verwandte Verbindungen

| Verbindungsname | CAS-Nummer | Molekülformel |

| 8-Bromisochinolin | 63927-22-0 nih.gov | C9H6BrN nih.gov |

| 3-Methylisochinolin | 1125-80-0 nih.gov | C10H9N nih.gov |

| 8-Brom-7-fluor-3-methylisochinolin | 2167110-88-3 | C10H7BrFN |

| 4-Brom-8-chlorisochinolin | Nicht verfügbar | C9H5BrClN |

| 4-Brom-6-methoxyisochinolin | Nicht verfügbar | C10H8BrNO |

Structure

3D Structure

特性

IUPAC Name |

8-bromo-3-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSOASVAUHHEBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromo 3 Methylisoquinoline and Its Structural Analogues

Classical Approaches to Isoquinoline (B145761) Core Synthesis

The foundational methods for isoquinoline synthesis, developed in the late 19th and early 20th centuries, continue to be relevant. These reactions—the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch—rely on intramolecular electrophilic aromatic substitution and have undergone numerous modifications to improve their scope and efficiency for producing complex isoquinoline derivatives.

Modifications of the Bischler-Napieralski Reaction for Substituted Isoquinolines

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which are readily oxidized to their aromatic isoquinoline counterparts. wikipedia.orgnrochemistry.com The reaction involves the acid-catalyzed cyclization of β-arylethylamides. wikipedia.org Traditionally, strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) are used at high temperatures. wikipedia.orgorganic-chemistry.org

The efficiency of the cyclization is highly dependent on the electronic nature of the aromatic ring; electron-donating substituents significantly facilitate the reaction. nrochemistry.comjk-sci.com For substrates that lack these activating groups, more forceful conditions, such as refluxing P₂O₅ in POCl₃, are often necessary. jk-sci.com Modern refinements have focused on mitigating these harsh conditions. Microwave-assisted protocols, for example, have been shown to dramatically reduce reaction times and improve yields, allowing for the rapid generation of libraries of substituted isoquinolines. organic-chemistry.org Other modifications employ alternative activating reagents that function under milder conditions, expanding the reaction's applicability to more sensitive substrates. organic-chemistry.orgresearchgate.net

Two primary mechanisms are proposed, differing in the timing of the carbonyl oxygen elimination. One pathway involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more reactive nitrilium ion intermediate. wikipedia.orgnrochemistry.com The prevailing mechanism is often influenced by the specific reaction conditions. wikipedia.org

| Reagent/Condition | Starting Material | Product Type | Key Features |

| POCl₃, P₂O₅, heat | β-arylethylamides | 3,4-Dihydroisoquinolines | Classic, harsh conditions; best for electron-rich arenes. wikipedia.orgorganic-chemistry.orgjk-sci.com |

| Microwave Irradiation | β-arylethylamides | 3,4-Dihydroisoquinolines | Faster reaction times, improved yields. organic-chemistry.org |

| Tf₂O, 2-halopyridine | Amides | Substituted Phenanthridines | Milder conditions, Tf₂O-promoted activation. researchgate.net |

| Triphenyl Phosphite-Bromine | Amides | 3,4-Dihydroisoquinolines | Very mild conditions. organic-chemistry.org |

Adaptations of the Pictet-Spengler Reaction for Isoquinoline Derivatives

Discovered in 1911, the Pictet-Spengler reaction is a versatile method for producing tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgjk-sci.com The reaction is driven by the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization. wikipedia.org

Similar to the Bischler-Napieralski reaction, the success of the Pictet-Spengler cyclization is enhanced by electron-donating groups on the aryl ring. jk-sci.com With sufficient activation, the reaction can even proceed under physiological pH conditions. jk-sci.comuchile.cl The versatility of this reaction has been expanded through various adaptations:

Catalysis: While traditionally employing protic acids like HCl, the reaction also works efficiently with Lewis acids (e.g., BF₃·OEt₂) and in aprotic media, often resulting in superior yields. wikipedia.orgresearchgate.net

Combinatorial Chemistry: The method has been successfully adapted for solid-phase synthesis, enabling the creation of diverse molecular libraries. researchgate.netnih.gov

Tandem Reactions: The Pictet-Spengler reaction has been integrated into multi-step sequences, combining it with other transformations like the Ugi multicomponent reaction to build highly complex polycyclic structures in a few steps. researchgate.netnih.gov

The reaction mechanism involves the initial formation of a Schiff base, which is then protonated to form an iminium ion. This ion acts as the electrophile in the subsequent 6-endo-trig cyclization onto the aromatic ring. A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product. jk-sci.comnrochemistry.com

| Starting Materials | Catalyst/Solvent | Product Type | Key Adaptations |

| β-phenylethylamine, Aldehyde | Protic Acid (HCl), Heat | Tetrahydroisoquinoline | The original reaction conditions. wikipedia.org |

| β-arylethylamine, Aldehyde/Ketone | Aprotic Media, Lewis Acid | Tetrahydroisoquinoline | Often provides superior yields. wikipedia.orgresearchgate.net |

| Tryptophan methyl ester, 2,3-butadione | Methanol, Heat | Tetrahydro-β-carboline | Application to indole-containing substrates. nrochemistry.com |

| Polymer-bound amine, Aldehyde | Acid | Solid-phase library synthesis | Used in combinatorial chemistry. researchgate.netnih.gov |

Refinements of the Pomeranz-Fritsch Cyclization for Halogenated Isoquinolines

The Pomeranz-Fritsch reaction provides a direct route to the aromatic isoquinoline core via the acid-catalyzed cyclization of a benzalaminoacetal, which is itself formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com This method is particularly valuable as it can generate substitution patterns that are difficult to achieve through other classical syntheses. researchgate.net

However, the synthesis of halogenated isoquinolines using this method can be challenging. For instance, the cyclization of a Schiff base derived from 2-bromobenzaldehyde (B122850) is reported to give very low and inconsistent yields, highlighting a limitation of the classical procedure for certain substituted precursors. researchgate.net To overcome the often harsh conditions (e.g., concentrated sulfuric acid) and poor yields, several modifications have been developed: wikipedia.orgresearchgate.net

The Schlittler-Muller Modification: This approach uses a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal as starting materials. thermofisher.comdrugfuture.com

The Bobbitt Modification: This variation involves hydrogenation of the intermediate Schiff base before the acid-catalyzed cyclization to produce tetrahydroisoquinolines. thermofisher.com

Jackson's Modification: This refined procedure involves converting the intermediate benzylamine into an N-tosylate, which can then be cyclized in dilute mineral acid in a one-pot reaction to yield isoquinolines. rsc.org

Mild Catalysis: A recently developed procedure uses trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and an amine base, allowing the cyclization to proceed under much milder conditions, which is beneficial for preserving sensitive functional groups like halogens. nih.gov

| Modification | Starting Materials | Key Reagent | Product Type |

| Classic | Benzaldehyde, 2,2-dialkoxyethylamine | Conc. H₂SO₄ | Isoquinoline |

| Schlittler-Muller | Benzylamine, Glyoxal hemiacetal | Acid | C1-substituted Isoquinoline |

| Bobbitt | Benzalaminoacetal (hydrogenated) | Acid | Tetrahydroisoquinoline |

| Jackson | N-tosylated benzylamine | Dilute mineral acid | Isoquinoline |

| Fujioka/Kita | Dimethylacetals | TMSOTf, Amine base | 1,2-Dihydroisoquinoline (B1215523) |

Modern Transition Metal-Catalyzed Syntheses of Isoquinolines

In recent decades, transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolines. These modern methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches. Palladium and rhodium are at the forefront of this transformation, enabling novel C-H activation and cross-coupling strategies.

Palladium-Catalyzed Reactions for Isoquinoline Framework Construction

Palladium catalysis provides a powerful and versatile platform for constructing the isoquinoline skeleton through various reaction pathways. These methods allow for the convergent assembly of complex isoquinolines from readily available precursors. nih.gov

One notable approach is the tandem C-H allylation and oxidative cyclization of benzylamines with allyl acetate (B1210297), which provides a direct, one-pot synthesis of 3-methylisoquinoline (B74773) derivatives. acs.org Another powerful strategy involves the sequential α-arylation of ketones and cyclization . nih.gov This method couples an enolate with an ortho-functionalized aryl halide to create a 1,5-dicarbonyl intermediate that can be cyclized with an ammonia (B1221849) source. rsc.org This route is highly regioselective and tolerates a wide array of substituents, including those that lead to electron-deficient isoquinolines, which are typically difficult to synthesize. rsc.org

The Larock isoquinoline synthesis is another key palladium-catalyzed method, involving the cyclization and cross-coupling of N-tert-butyl-o-(1-alkynyl)benzaldimines with electrophiles to build 3,4-disubstituted isoquinolines. acs.org While historically requiring harsh conditions, recent advances have led to the development of the first asymmetric version of this reaction, yielding axially chiral isoquinolines with high enantioselectivity. acs.org Furthermore, palladium has been used to catalyze the nucleomethylation of alkynes, which simultaneously constructs the isoquinoline ring and installs a methyl group. nih.govsemanticscholar.org

| Pd-Catalyzed Method | Key Reactants | Key Transformation | Product Type |

| Tandem C-H Allylation | Benzylamines, Allyl acetate | C-H allylation, Intermolecular amination | 3-Methylisoquinolines acs.org |

| α-Arylation/Cyclization | Ketone enolates, o-Functionalized aryl halides | C-C bond formation, Cyclization with ammonia | Polysubstituted isoquinolines nih.govrsc.org |

| Larock Synthesis | o-(1-Alkynyl)benzaldimines, Electrophiles | Cyclization, Cross-coupling cascade | 3,4-Disubstituted isoquinolines acs.org |

| Nucleomethylation | 2-Alkynyl-substituted arylaldimines | Aminopalladation, Methylation | 4-Methylisoquinolines nih.govsemanticscholar.org |

Rhodium-Catalyzed C-H Activation and Cyclization Strategies

Rhodium catalysis has emerged as a highly effective tool for isoquinoline synthesis, primarily through strategies involving directed C-H bond activation and subsequent annulation. organic-chemistry.org These reactions are atom-economical and provide direct access to highly substituted isoquinoline frameworks. acs.orgnih.gov

One prominent strategy involves the rhodium(III)-catalyzed reaction of aromatic ketoximes with alkynes. nih.gov This one-pot process proceeds via a chelation-assisted C-H activation, insertion of the alkyne, and reductive elimination, followed by cyclization and aromatization to afford substituted isoquinolines with high regioselectivity. nih.gov Another approach utilizes hydrazones as directing groups for the ortho C-H bond activation and annulation, proceeding without an external oxidant. acs.org

More recent innovations include the use of acetylene (B1199291) surrogates. For example, vinyl selenone has been employed in a rhodium-catalyzed annulative coupling with aromatic imines. organic-chemistry.org This method provides 3,4-unsubstituted isoquinolines under mild conditions and allows for the selenium byproduct to be recovered and recycled, adding a sustainability aspect to the synthesis. organic-chemistry.org Rhodium catalysis also enables the coupling of amides with strained molecules like cyclopropenes to generate isoquinolones, which are important structural motifs. nih.gov These C-H activation strategies represent a modern, efficient, and versatile route to a wide range of isoquinoline derivatives. organic-chemistry.org

| Rh-Catalyzed Strategy | Key Reactants | Directing Group | Key Features |

| Annulation with Alkynes | Aromatic ketoximes, Alkynes | Oxime | One-pot, highly regioselective synthesis. nih.gov |

| Oxidant-Free Annulation | Aromatic imines, Alkynes | Hydrazone | No external oxidant required; C-C/C-N bond formation. acs.org |

| Annulation with Acetylene Surrogate | Aromatic imines, Vinyl selenone | Imine | Mild conditions; recyclable selenium byproduct. organic-chemistry.org |

| Annulation with Cyclopropenes | Benzhydroxamic acids, Cyclopropenes | Amide | Synthesis of 4-substituted isoquinolones. nih.gov |

Direct Bromination and Methylation Strategies for Isoquinoline Derivatization

An alternative synthetic route involves the functionalization of a pre-formed isoquinoline or 3-methylisoquinoline core. This requires precise control over the regioselectivity of the reactions.

Regioselective Bromination of Isoquinoline Systems

The direct bromination of the isoquinoline ring is an electrophilic aromatic substitution reaction. The pyridine-like nitrogen atom deactivates the heterocyclic ring towards electrophilic attack and directs incoming electrophiles to the benzenoid ring. youtube.com Substitution occurs preferentially at the C5 and C8 positions. The specific ratio of 5-bromo to 8-bromo isomers can be influenced by the reaction conditions, such as the solvent and the brominating agent used. For example, treatment of 6-hydroxytetrahydroisoquinolines with molecular bromine has been shown to afford 5-bromo derivatives with excellent regioselectivity. researchgate.netlatrobe.edu.au While this applies to a reduced system, it highlights that substitution patterns can be controlled. For the parent isoquinoline, achieving high selectivity for the 8-position often remains a challenge and may result in mixtures of isomers.

Introduction of Methyl Group Functionality

Introducing a methyl group, particularly at the C3 position, can be accomplished through various methods. Classical approaches such as the Pomeranz–Fritsch reaction, starting from benzaldehyde and aminoacetoaldehyde diethyl acetal, can be adapted to yield substituted isoquinolines. chemistry-online.com More contemporary methods offer alternative routes. For instance, a palladium-catalyzed tandem allylation and intramolecular amination of benzylamine with allyl acetate can produce an intermediate that, upon hydrolysis, yields 3-methylisoquinoline. nih.gov The reactivity of a methyl group on the isoquinoline ring is influenced by its position; those at C1 and C3 exhibit enhanced reactivity due to the electron-withdrawing nature of the ring nitrogen. chemistry-online.com

Sequential Functionalization Approaches

To synthesize 8-Bromo-3-methylisoquinoline, a sequential approach is necessary. This involves performing two separate reactions: a methylation and a bromination. The order of these steps is critical to the success of the synthesis due to the directing effects of the substituents.

A plausible strategy would be to first synthesize 3-methylisoquinoline. The methyl group is a weakly activating, ortho-, para-directing group for electrophilic substitution. When 3-methylisoquinoline undergoes electrophilic bromination, the substitution is primarily governed by the deactivating and directing effect of the heterocyclic nitrogen, which favors attack at the C5 and C8 positions. The presence of the C3-methyl group may subtly influence the C5/C8 ratio, but substitution would still be expected at the benzene (B151609) ring. Subsequent separation of the 5-bromo and 8-bromo isomers would be required to isolate the desired this compound product. This sequential functionalization allows for the construction of the target molecule from a simpler, pre-formed isoquinoline core. researchgate.net

Innovative Synthetic Pathways to Substituted Isoquinolines

Recent advancements in organic synthesis have led to the development of novel and efficient methods for constructing the isoquinoline scaffold, a core structure in many biologically active compounds. These innovative pathways offer advantages over classical methods, providing access to a diverse range of substituted isoquinolines, including those with specific substitution patterns like this compound and its analogues. These modern techniques often feature milder reaction conditions, greater functional group tolerance, and unique mechanistic routes to achieve molecular complexity.

Lithiated o-Tolualdehyde tert-Butylimine Condensation with Nitriles

A versatile and highly efficient method for synthesizing polysubstituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with various nitriles. nih.gov This strategy allows for the convergent assembly of up to four components in a single operation, providing rapid access to complex isoquinoline structures that are otherwise difficult to prepare. nih.gov

The key step in this synthesis is the metalation of an o-tolualdehyde tert-butylimine. For halogenated substrates, which may decompose under standard metalation protocols, lithium diisopropylamide (LDA) has proven to be an effective base. nih.gov The resulting lithiated species, an o-tolyl anion, then undergoes a condensation reaction with a nitrile. This addition forms an eneamido anion intermediate. This reactive intermediate can be trapped in situ with a range of electrophiles, leading to the formation of highly substituted isoquinolines. nih.gov The mechanism allows for the introduction of a substituent at the C-4 position by adding an alkyl halide after the initial condensation. nih.gov

This methodology's flexibility is demonstrated by its compatibility with various nitriles and electrophiles, enabling the synthesis of a diverse library of isoquinoline derivatives. nih.gov

| Entry | o-Tolualdehyde tert-Butylimine Anion | Nitrile | Electrophile | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Lithiated o-tolualdehyde tert-butylimine | Acetonitrile | H+ (workup) | 3-Methylisoquinoline | 84 |

| 2 | Lithiated 4-bromo-o-tolualdehyde tert-butylimine | Acetonitrile | H+ (workup) | 7-Bromo-3-methylisoquinoline | 72 |

| 3 | Lithiated o-tolualdehyde tert-butylimine | Benzonitrile | CH3I | 4-Methyl-3-phenylisoquinoline | 81 |

| 4 | Lithiated 5-methoxy-o-tolualdehyde tert-butylimine | Propionitrile | H+ (workup) | 3-Ethyl-6-methoxyisoquinoline | 75 |

Oxidative Coupling Reactions in Isoquinoline Synthesis

Transition-metal-catalyzed oxidative coupling reactions represent a powerful strategy for the synthesis of substituted isoquinolines. acs.orgresearchgate.net These methods often proceed via C-H bond activation, allowing for the direct coupling of simple precursors under relatively mild conditions. researchgate.net Rhodium, ruthenium, and palladium are common catalysts employed in these transformations. researchgate.netorganic-chemistry.org

One prominent example is the rhodium-catalyzed oxidative coupling of aryl aldimines with internal alkynes, which affords 3,4-disubstituted isoquinolines in good yields and with high regioselectivity. acs.org Mechanistic studies suggest that the reaction involves C-H bond breaking and subsequent C-C/C-N bond formation, with the final C-N bond arising from the reductive elimination of a rhodium(III) species. acs.org Another approach involves the palladium(II)-catalyzed cyclization of oximes with vinyl azides, where the oxime serves as both a directing group and an internal oxidant, providing access to various isoquinolines under mild conditions. organic-chemistry.org These oxidative coupling strategies are part of a broader trend in C-H activation that has significantly expanded the toolkit for constructing complex heterocyclic frameworks like isoquinoline. researchgate.net

Photochemical Approaches to Isoquinoline Frameworks

Photochemical methods offer a distinct and increasingly popular approach to the synthesis and functionalization of isoquinoline frameworks. nih.govnih.gov These reactions often proceed through radical pathways under mild conditions, avoiding the need for high temperatures or harsh reagents. nih.govresearchgate.net

A notable development is the visible light-mediated C-H hydroxyalkylation of isoquinolines. nih.govnih.gov This process utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines, which generate acyl radicals upon absorption of blue light. researchgate.net A key feature of this method is that it does not require an external oxidant, representing a departure from classical Minisci-type reactions. nih.govnih.gov In traditional Minisci reactions, a radical adds to the heteroarene, and an oxidant is required to restore aromaticity. researchgate.net In this photochemical method, a radical-mediated spin-center shift is believed to be a key step in the mechanism. nih.gov The mild conditions and high functional group tolerance of this photochemical strategy make it suitable for the late-stage functionalization of complex molecules. nih.gov

Advanced Chemical Transformations and Derivatization of 8 Bromo 3 Methylisoquinoline

Nucleophilic Substitution Reactions at the Bromine Atom

The direct displacement of the bromine atom on the 8-Bromo-3-methylisoquinoline ring by a nucleophile is governed by the principles of nucleophilic aromatic substitution (SNAr). In contrast to nucleophilic substitution at sp³-hybridized carbons (SN1 and SN2 reactions), the SNAr mechanism typically requires the aromatic ring to be "activated" towards nucleophilic attack. wikipedia.org This activation is achieved by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group (in this case, the bromine atom). wikipedia.orgdalalinstitute.com These groups are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms upon the addition of the nucleophile. wikipedia.orgyoutube.com

The this compound molecule lacks strong electron-withdrawing groups in the positions ortho or para to the C-8 bromine. The nitrogen atom in the isoquinoline (B145761) ring does exert an electron-withdrawing effect, but its influence at the C-8 position is not sufficient to enable facile SNAr reactions under standard conditions. Consequently, direct substitution of the bromine atom by common nucleophiles via the SNAr pathway is an unfavorable and rarely reported transformation for this substrate. For the functionalization of the C-Br bond, transition metal-catalyzed cross-coupling reactions are the overwhelmingly preferred and more efficient methodologies. fishersci.co.uk

Cross-Coupling Methodologies for C-Br Bond Functionalization

Transition metal-catalyzed cross-coupling reactions represent the most powerful and widely used strategy for the functionalization of the C-Br bond in this compound. These reactions, particularly those employing palladium catalysts, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general mechanism involves the oxidative addition of the aryl bromide to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. Several key cross-coupling reactions are applicable.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. It is renowned for its mild reaction conditions and the low toxicity of its boron-containing byproducts. nih.gov This methodology has been successfully applied to various bromoisoquinoline isomers to synthesize aryl-substituted isoquinolines. rsc.orgjptcp.com

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of the isoquinoline core at the C-8 position.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nrochemistry.comwikipedia.orglibretexts.org It is a highly reliable method for introducing alkynyl moieties onto the isoquinoline scaffold, creating precursors for more complex molecular architectures.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | C(sp²) - C(sp²) / C(sp²) - C(sp²) | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Heck | Alkene | C(sp²) - C(sp²) | Pd(OAc)₂, Pd/C |

| Sonogashira | Terminal Alkyne | C(sp²) - C(sp) | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) |

Reactions Involving the Methyl Group at C-3

The methyl group at the C-3 position is not merely a passive substituent; its protons possess a degree of acidity that can be exploited for further functionalization, particularly through condensation and oxidation reactions.

The protons of the 3-methyl group are weakly acidic due to the electron-withdrawing nature of the isoquinoline ring. This acidity is significantly enhanced upon quaternization of the ring nitrogen, for example, by reaction with an alkyl halide to form an N-alkyl-3-methylisoquinolinium salt. In the presence of a base, the isoquinolinium salt can be readily deprotonated to form a reactive methylene (B1212753) base (an enamine-like species). This nucleophilic intermediate can then participate in aldol-type condensation reactions with various electrophiles, most commonly aldehydes and ketones, to form new C-C bonds. This strategy allows for the elongation of the side chain at the C-3 position.

Alternatively, modern transition-metal-catalyzed methods can achieve direct C(sp³)–H alkylation of methyl groups on heteroaromatic rings, including methylisoquinolines, by reaction with alcohols, bypassing the need for pre-activation via quaternization. mdpi.com

The methyl group at C-3 can be oxidized to higher oxidation states, providing access to important derivatives such as aldehydes and carboxylic acids. The oxidation of methyl groups on the isoquinoline ring is a well-established transformation, although the reactivity can be position-dependent. Oxidation of the 3-methyl group is generally more difficult than that of a methyl group at the C-1 position. thieme-connect.de

Selenium dioxide (SeO₂) is a common reagent for this purpose. Depending on the reaction conditions, the oxidation of 3-methylisoquinoline (B74773) with SeO₂ can yield either isoquinoline-3-carbaldehyde (B112757) or isoquinoline-3-carboxylic acid. thieme-connect.deacs.org These products serve as valuable intermediates for further synthetic elaborations, such as the formation of amides, esters, or other heterocyclic systems. rsc.org

| Starting Material | Oxidizing Agent | Major Product(s) |

|---|---|---|

| 3-Methylisoquinoline | Selenium Dioxide (SeO₂) | Isoquinoline-3-carbaldehyde, Isoquinoline-3-carboxylic acid |

Functionalization of the Isoquinoline Core (Beyond C-3 and C-8)

Beyond the transformations at the bromine and methyl substituents, the isoquinoline nucleus itself can undergo regioselective C-H functionalization. These reactions offer a modern and atom-economical approach to introduce new substituents directly onto the heterocyclic core without pre-existing functional groups.

Achieving regioselectivity in the C-H functionalization of N-heterocycles is a significant challenge due to the presence of multiple, electronically distinct C-H bonds. nih.gov However, recent advances have enabled selective reactions at specific positions of the isoquinoline ring.

Notably, a metal-free method for the C-4 alkylation of isoquinolines has been developed that proceeds through a temporary dearomatization strategy. acs.orgnih.govresearchgate.net In this process, the isoquinoline reacts with benzoic acid to form a 1,2-dihydroisoquinoline (B1215523) intermediate in situ. This dearomatized intermediate then acts as a nucleophile, reacting selectively at the C-4 position with electrophiles like vinyl ketones. Subsequent elimination of benzoic acid restores the aromaticity, yielding the C-4 functionalized isoquinoline. acs.org This reaction demonstrates excellent tolerance for substituents on the isoquinoline core, including bromo groups at the C-5 through C-8 positions. nih.govresearchgate.net

Furthermore, catalyst-controlled protocols allow for divergent selectivity. For example, by choosing between a palladium or an iridium catalyst, the C-H arylation of related isoquinolone systems can be directed to either the C-4 or C-8 position, respectively, highlighting the power of catalyst control in dictating regiochemical outcomes. acs.org These C-H functionalization strategies provide sophisticated tools for the late-stage modification of the isoquinoline scaffold.

Dearomative Cycloadditions

Dearomative cycloaddition reactions offer a powerful strategy for the rapid construction of three-dimensional molecular frameworks from flat aromatic precursors. In the context of this compound, photochemical dearomative cycloadditions represent a promising avenue for creating structurally complex polycyclic heterocyclic compounds. While specific studies on this compound are not extensively documented, the principles of such reactions can be inferred from studies on related quinoline (B57606) and isoquinoline systems. acs.orgresearchgate.netnih.gov

Energy-transfer mediated intermolecular [4+2] dearomative cycloaddition reactions of bicyclic azaarenes with various alkenes have been shown to be highly regio- and diastereoselective. nih.gov This approach typically involves the selective excitation of the azaarene to a triplet state, which then undergoes cycloaddition with an alkene. The regioselectivity of these reactions is influenced by the electronic and steric nature of the substituents on both the isoquinoline core and the alkene.

For this compound, the electron-withdrawing nature of the bromine atom at the C8 position and the electron-donating methyl group at the C3 position are expected to influence the electronic distribution within the isoquinoline ring system, thereby directing the regiochemical outcome of the cycloaddition. The general mechanism for a photochemical [4+2] cycloaddition is depicted below:

General Scheme for Photochemical [4+2] Dearomative Cycloaddition: Isoquinoline Derivative + Alkene --(Photosensitizer, hv)--> Cycloadduct

The reaction conditions for such transformations often involve the use of a photosensitizer and a suitable light source. The choice of solvent and the presence of Lewis or Brønsted acids can also play a crucial role in the efficiency and selectivity of the reaction. nih.gov

Table 1: Representative Examples of Dearomative Cycloadditions of Azaarenes

| Azaarene | Alkene | Product Type | Key Features |

|---|---|---|---|

| Quinoline | Styrene | [4+2] Cycloadduct | High regioselectivity |

| Isoquinoline | N-Vinylpyrrolidinone | [4+2] Cycloadduct | Diastereoselective |

| Quinaldine | Ethyl acrylate | [2+2] Cycloadduct | Formation of a cyclobutane (B1203170) ring |

This table presents generalized examples from the literature on related azaarenes to illustrate the potential transformations applicable to this compound.

Synthesis of Conjugated Systems and Fused Architectures Involving this compound as a Synthon

The halogenated nature of this compound makes it an ideal building block, or synthon, for the construction of larger conjugated systems and fused polycyclic architectures. The bromine atom at the C8 position is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the extension of the aromatic system and the creation of conjugated polymers or discrete oligomeric structures.

For instance, a Suzuki coupling reaction could be employed to link the this compound core to an aryl or vinyl boronic acid, thereby generating a biaryl or styryl-isoquinoline derivative. Such derivatives are of interest for their potential applications in materials science, particularly in the field of organic electronics.

The methyl group at the C3 position also offers a handle for further functionalization. It can undergo condensation reactions with various electrophiles, such as aldehydes or ketones, to form fused ring systems. For example, a reaction with a suitable dicarbonyl compound could lead to the formation of a new heterocyclic ring fused to the isoquinoline core.

An illustrative, though generalized, reaction scheme for the synthesis of a fused architecture is the rhodium(III)-catalyzed C-H bond activation and cyclization of an in situ generated oxime with an alkyne, which has been used to synthesize various isoquinolines and heterocycle-fused pyridines. nih.govacs.org While not directly employing a bromo-isoquinoline, this methodology highlights the potential for C-H activation strategies in building fused systems.

Table 2: Potential Reactions for the Synthesis of Conjugated and Fused Systems

| Reaction Type | Reactants | Potential Product |

|---|---|---|

| Suzuki Coupling | This compound, Arylboronic acid | 8-Aryl-3-methylisoquinoline |

| Sonogashira Coupling | This compound, Terminal alkyne | 8-Alkynyl-3-methylisoquinoline |

| Condensation | 3-Methylisoquinoline derivative, Dicarbonyl compound | Fused polycyclic heteroaromatic |

This table outlines potential synthetic routes using this compound as a synthon, based on established methodologies for related compounds.

Enantioselective Synthesis of Chiral Derivatives

The development of enantioselective methods for the synthesis of chiral isoquinoline derivatives is of significant interest due to the prevalence of the isoquinoline scaffold in a wide range of biologically active natural products and pharmaceuticals. acs.orgacs.orgmdpi.com For this compound, several strategies can be envisioned for the enantioselective synthesis of its chiral derivatives.

One approach involves the asymmetric functionalization of the C1 position of the isoquinoline ring. This can be achieved through various methods, including the use of chiral catalysts or auxiliaries in reactions such as the Pictet-Spengler or Bischler-Napieralski reactions, although these are more suited for the synthesis of tetrahydroisoquinolines. acs.org A more direct approach would be the enantioselective addition of a nucleophile to the C1 position of an activated isoquinolinium salt derived from this compound.

Another strategy involves the enantioselective transformation of the methyl group at the C3 position. For example, asymmetric deprotonation of the methyl group using a chiral base, followed by reaction with an electrophile, could introduce a new stereocenter.

Furthermore, 1,3-dipolar cycloaddition reactions of C,N-cyclic azomethine imines with various dipolarophiles, catalyzed by chiral organocatalysts, have been shown to produce chiral tetrahydroisoquinoline derivatives with high enantioselectivity. mdpi.comnih.gov This methodology could potentially be adapted to derivatives of this compound.

Table 3: General Strategies for Enantioselective Synthesis of Isoquinoline Derivatives

| Method | Key Features | Potential Application to this compound |

|---|---|---|

| Asymmetric Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone using a chiral acid catalyst. | Synthesis of chiral tetrahydroisoquinoline derivatives. |

| Chiral Auxiliary-Mediated Synthesis | Use of a chiral auxiliary to direct the stereochemical outcome of a reaction. | Introduction of chirality at a specific position. |

| Asymmetric 1,3-Dipolar Cycloaddition | Reaction of an isoquinolinium ylide with a dipolarophile in the presence of a chiral catalyst. | Formation of chiral polycyclic systems. |

This table summarizes general enantioselective methods that could be conceptually applied to the synthesis of chiral derivatives of this compound.

Mechanistic Investigations of Reactions Involving 8 Bromo 3 Methylisoquinoline

Probing Reaction Pathways via Experimental Studies

Experimental studies form the cornerstone of mechanistic investigation, providing tangible evidence for proposed reaction pathways. For reactions involving 8-bromo-3-methylisoquinoline, several techniques can be employed to identify intermediates, probe the nature of reactive species, and determine the rate-limiting steps.

In many palladium-catalyzed cross-coupling reactions of this compound, the catalytic cycle is proposed to proceed through several key intermediates. The identification of these transient species is paramount to confirming a proposed mechanism.

A common approach involves intermediate trapping experiments . In a typical cross-coupling reaction, such as a Suzuki-Miyaura coupling, an oxidative addition of the C-Br bond of this compound to a palladium(0) complex is the initial step, forming a palladium(II) intermediate. To confirm the existence of this intermediate, the reaction can be carried out in the presence of a "trapping" agent, a reagent that can react with the intermediate to form a stable, characterizable product. For instance, the introduction of a reducing agent could lead to the isolation of a debrominated and hydrogenated product, indirectly confirming the formation of the organopalladium intermediate.

Crossover experiments can also provide valuable insights. For example, if two different aryl halides (e.g., this compound and another brominated aromatic compound) and two different coupling partners are used in the same reaction vessel, the formation of "crossed" products can indicate whether the reaction proceeds through intermolecular or intramolecular pathways.

| Reaction Type | Plausible Intermediate | Potential Trapping Agent | Expected Trapped Product |

| Suzuki-Miyaura Coupling | Pd(II)-isoquinolyl complex | Strong reducing agent (e.g., NaBH4) | 3-methylisoquinoline (B74773) |

| Buchwald-Hartwig Amination | Pd(II)-amido complex | Acid quench | Protonated amine and Pd(II) salt |

| Heck Reaction | Pd(II)-vinyl complex | Radical scavenger (see 4.1.2) | Addition product of scavenger |

This table presents hypothetical trapping experiments for plausible intermediates in common cross-coupling reactions involving this compound.

While many cross-coupling reactions are believed to proceed through organometallic intermediates in a concerted fashion, the involvement of radical species cannot always be ruled out, especially under certain reaction conditions. To investigate the potential for radical pathways in reactions of this compound, radical probing experiments are employed.

These experiments typically involve the use of radical scavengers or radical clocks. A radical scavenger is a compound that can react with and "trap" radical intermediates, leading to the formation of a characteristic product. Common radical scavengers include 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and 1,4-cyclohexadiene. If the addition of a radical scavenger to a reaction of this compound significantly inhibits the reaction or leads to the formation of a trapped product, it provides strong evidence for a radical mechanism.

A radical clock is a molecule that undergoes a predictable unimolecular rearrangement if it exists as a radical intermediate. The rate of this rearrangement is known, and the detection of the rearranged product can confirm the presence of a radical and even provide information about its lifetime.

| Radical Probe | Mode of Action | Expected Outcome if Radicals are Present |

| TEMPO | Traps radical intermediates | Formation of a TEMPO-adduct and/or inhibition of the main reaction |

| 1,4-Cyclohexadiene | Hydrogen atom donor | Formation of the reduced (debrominated) product |

| Radical Clock (e.g., a cyclopropyl-substituted reactant) | Undergoes characteristic ring-opening | Formation of a ring-opened product |

This table outlines common radical probing techniques and their expected outcomes in the context of reactions involving this compound.

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for gaining insight into the transition state of that step. The KIE is the ratio of the reaction rate of a substrate containing a light isotope to the rate of the same reaction with a substrate containing a heavy isotope at a specific position.

For reactions involving this compound, KIE studies can be particularly informative. For instance, in a C-H activation reaction at a specific position on the isoquinoline (B145761) ring, replacing a hydrogen atom with a deuterium atom at that position would be expected to result in a significant primary KIE (kH/kD > 1) if the C-H bond is broken in the rate-determining step. The magnitude of the KIE can provide information about the geometry of the transition state.

| Reaction Type | Isotopically Labeled Position | Expected KIE (klight/kheavy) | Mechanistic Implication |

| C-H Arylation | C-H bond to be functionalized | > 1 (Primary KIE) | C-H bond cleavage is part of the rate-determining step |

| Suzuki-Miyaura Coupling | C-Br bond (using 13C or 81Br isotopes) | > 1 | Oxidative addition is the rate-determining step |

| Buchwald-Hartwig Amination | N-H bond of the amine | > 1 (Primary KIE) | Proton transfer from the amine is involved in the rate-determining step |

This table illustrates the potential application of KIE studies to elucidate the rate-determining steps in various reactions of this compound.

Theoretical Postulations of Reaction Mechanisms

In conjunction with experimental studies, theoretical calculations provide a powerful means to investigate reaction mechanisms at a molecular level. Density Functional Theory (DFT) is a widely used computational method to model the potential energy surface of a reaction, allowing for the characterization of reactants, products, intermediates, and transition states.

For reactions involving this compound, DFT calculations can be used to:

Predict reaction pathways: By calculating the energies of various possible intermediates and transition states, the most energetically favorable reaction pathway can be identified.

Corroborate experimental findings: Theoretical calculations can be used to support or challenge mechanisms proposed based on experimental data. For example, a calculated high energy barrier for a proposed step would suggest that it is unlikely to be the operative pathway.

Provide insights into selectivity: DFT can help to explain the origins of regioselectivity and stereoselectivity by comparing the energies of the transition states leading to different products.

For instance, in a palladium-catalyzed Sonogashira coupling of this compound, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps, providing detailed information about the geometry and electronic structure of the transition states involved.

Elucidation of Regioselectivity and Stereoselectivity in Transformations

Regioselectivity refers to the preference for a reaction to occur at one position over another. In reactions of this compound, the primary site of reaction for cross-coupling is the C8-Br bond. However, in reactions involving C-H activation, the regioselectivity can be more complex. The directing effect of the nitrogen atom in the isoquinoline ring and the electronic and steric influence of the methyl and bromo substituents will play a crucial role in determining which C-H bond is most reactive.

Stereoselectivity becomes important when a reaction can produce multiple stereoisomers. For this compound itself, there are no stereocenters. However, if a reaction introduces a chiral center, for example, through the addition of a chiral nucleophile or the use of a chiral catalyst, then the stereochemical outcome of the reaction needs to be considered. The development of stereoselective reactions involving isoquinoline scaffolds is an active area of research, particularly for the synthesis of biologically active molecules.

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |

| Electronic Effects | The electron-withdrawing nature of the bromine and the nitrogen atom can influence the reactivity of different C-H bonds. | Can influence the approach of a nucleophile or the binding of a chiral catalyst. |

| Steric Effects | The methyl group at C3 and the bromo group at C8 can hinder the approach of reagents to adjacent positions. | The steric bulk of substituents can favor the formation of one stereoisomer over another. |

| Catalyst/Ligand | The nature of the catalyst and ligands in cross-coupling reactions can have a profound impact on regioselectivity. | The use of chiral ligands is the most common strategy for achieving high stereoselectivity. |

| Reaction Conditions | Temperature, solvent, and additives can all influence the regiochemical and stereochemical outcome of a reaction. | Can affect the equilibrium between different stereoisomeric intermediates. |

This table summarizes the key factors that can be manipulated to control the regioselectivity and stereoselectivity in reactions of this compound.

Computational and Theoretical Studies of 8 Bromo 3 Methylisoquinoline and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com For a molecule like 8-Bromo-3-methylisoquinoline, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-31G* or 6-311G(dp), can be employed to optimize the molecular geometry and predict various structural parameters. researchgate.netasianpubs.org These calculations yield ground-state electronic structure parameters including molecular orbital energies, geometric configurations (bond lengths and angles), and dipole moments. mdpi.com

The optimized geometry provides insights into the planarity of the isoquinoline (B145761) ring system and the spatial orientation of the bromo and methyl substituents. Key parameters that would be determined include the bond lengths of C-Br, C-N, and various C-C bonds within the aromatic rings, as well as the bond angles defining the molecular framework. For instance, studies on similar molecules like 2-methyl-8-quinolinol have reported detailed bond lengths and angles calculated using various DFT functionals, which show good agreement with experimental X-ray diffraction data. asianpubs.org

Furthermore, DFT is used to calculate reactivity descriptors that help in understanding the chemical behavior of the molecule. nih.gov These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key Reactivity Descriptors Calculated via DFT:

HOMO-LUMO Energy Gap: A smaller energy gap suggests higher reactivity.

Ionization Potential (IP) and Electron Affinity (EA): These relate to the molecule's ability to lose or gain an electron.

Chemical Potential (μ), Molecular Hardness (η), and Electrophilicity Index (ω): These global reactivity descriptors provide a quantitative measure of the molecule's stability and reactivity. nih.gov

These parameters are instrumental in predicting the most likely sites for electrophilic and nucleophilic attack, thereby guiding synthetic efforts and explaining observed reaction patterns. mdpi.com

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C8-Br | 1.905 | C7-C8-Br | 119.5 |

| C3-C(CH3) | 1.510 | C2-C3-C(CH3) | 121.0 |

| N2-C1 | 1.315 | C1-N2-C3 | 117.0 |

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling, often employing hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, is essential for elucidating the detailed mechanisms of chemical reactions. nih.govfrontiersin.org This approach allows for the study of reaction pathways, the identification of intermediates, and the characterization of transition state (TS) structures. frontiersin.orgq-chem.com

For derivatives of this compound involved in a reaction, computational modeling can map the potential energy surface (PES) connecting reactants to products. chemrxiv.org By locating the transition state—the maximum energy point along the reaction coordinate—the activation energy can be calculated, providing a quantitative prediction of the reaction rate. researchgate.net

For example, in studying a nucleophilic substitution reaction at the isoquinoline core, quantum chemical calculations can determine whether the reaction proceeds via an associative or dissociative mechanism. nih.gov The geometry of the transition state reveals the nature of bond-forming and bond-breaking processes. These models can also incorporate solvent effects, which are crucial for accurately reproducing experimental conditions. q-chem.com

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which serve as a powerful tool for structure verification and analysis. For this compound, DFT and other ab initio methods can calculate vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra. dergipark.org.tr

Vibrational Spectroscopy: Theoretical calculations of infrared (IR) and Raman spectra can aid in the assignment of experimental vibrational bands. researchgate.netasianpubs.org By calculating the normal vibrational modes, each peak in the experimental spectrum can be attributed to specific molecular motions, such as C-H stretching, C=C aromatic ring vibrations, or C-Br stretching. asianpubs.org Calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and corresponding absorption wavelengths (λmax), which can be compared with experimental UV-Vis spectra. dergipark.org.tr

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to predict ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, can confirm the molecular structure and help in assigning specific resonances.

| Technique | Parameter | Predicted Value |

|---|---|---|

| FT-IR | ν(C-Br) | ~650 cm⁻¹ |

| FT-IR | ν(C=N) | ~1620 cm⁻¹ |

| UV-Vis | λmax | ~280 nm, ~320 nm |

| ¹H NMR | δ (CH3) | ~2.5 ppm |

Cheminformatics Approaches for Reaction and Pathway Prediction

Cheminformatics utilizes computational tools and databases to predict chemical reactions and metabolic pathways. nih.gov For a compound like this compound, these approaches can be used to explore its potential synthetic routes or degradation products.

Knowledge-based systems, which contain vast amounts of reaction information, can suggest plausible synthetic pathways by applying known chemical transformations to the target molecule or its precursors. More advanced methods combine these rule-based approaches with quantum chemistry to evaluate the feasibility of predicted reaction steps. chemrxiv.org The Heuristically-Aided Quantum Chemistry (HAQC) approach, for example, uses chemical heuristics to guide the exploration of the potential energy surface, making the prediction of complex reaction pathways computationally tractable. chemrxiv.org These tools can accelerate the discovery of novel derivatives by identifying promising reactions and optimizing synthesis conditions.

Conformational Analysis and Intermolecular Interactions

While the isoquinoline core is largely rigid and planar, conformational analysis is relevant for derivatives with flexible substituents. More importantly, understanding the non-covalent intermolecular interactions is key to predicting the crystal packing and solid-state properties of this compound.

Computational methods can be used to model and visualize these interactions:

Hydrogen Bonding: Although the parent molecule is not a strong hydrogen bond donor, derivatives with hydroxyl or amino groups could form significant hydrogen bonds, which can be modeled to predict their strength and geometry.

π-π Stacking: The aromatic isoquinoline ring can engage in π-π stacking interactions, which are crucial for the stability of crystal structures. nih.gov Calculations can determine the optimal geometry (e.g., parallel-displaced or T-shaped) and interaction energy.

Halogen Bonding: The bromine atom at the C8 position can act as a halogen bond donor, forming stabilizing interactions with nucleophilic atoms like oxygen or nitrogen in neighboring molecules.

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular contacts in a crystal structure. nih.gov It partitions the crystal space into regions for each molecule, and the surface is colored according to the type and closeness of intermolecular contacts, providing a visual fingerprint of the packing environment. nih.gov

Applications of 8 Bromo 3 Methylisoquinoline in Chemical Biology Research and Advanced Materials

Utilization as a Precursor for Biologically active Compounds

The unique structural features of 8-Bromo-3-methylisoquinoline, including the reactive bromine atom at the 8-position and the methyl group at the 3-position on the isoquinoline (B145761) core, make it a valuable starting material for the synthesis of a diverse array of biologically active compounds. The isoquinoline nucleus itself is a key component in many pharmaceuticals, and the strategic placement of the bromo and methyl groups allows for targeted modifications to explore and optimize biological activity.

This compound serves as a critical intermediate in the generation of novel molecular entities for drug discovery programs. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce a variety of substituents, thereby enabling the exploration of chemical space around the isoquinoline core. This versatility is crucial in the development of new therapeutic agents.

Isoquinoline derivatives have been investigated for a wide range of pharmacological activities, including their potential as inhibitors of hematopoietic progenitor kinase 1 (HPK1), which is a negative regulator of T-cell activation and a target for cancer immunotherapy google.com. While specific examples detailing the direct use of this compound are not prevalent in readily available literature, the synthesis of various substituted isoquinolines for kinase inhibition highlights the importance of this scaffold. For instance, substituted isoquinolines and isoquinolinones have been explored as Rho-kinase inhibitors, which are targets for cardiovascular diseases google.com. The general synthetic strategies often involve the functionalization of a pre-existing isoquinoline core, where a bromo-substituent can act as a handle for diversification.

The following table summarizes the classes of biologically active compounds that have been developed from the broader isoquinoline scaffold, suggesting potential applications for this compound as a starting material.

| Class of Compound | Therapeutic Target | Potential Application |

| Substituted Isoquinolines | Hematopoietic Progenitor Kinase 1 (HPK1) | Cancer Immunotherapy |

| Isoquinolinones | Rho-Kinase | Cardiovascular Diseases |

| Isoquinoline Alkaloids | Various | Antiepileptic, Antiviral |

The isoquinoline framework is a recognized pharmacophore in the design of various enzyme inhibitors. The strategic placement of a bromine atom, as in this compound, provides a key site for synthetic modifications to achieve potent and selective inhibition.

One important class of enzymes where isoquinoline-based inhibitors have shown promise is the phosphodiesterase (PDE) family. PDEs are crucial in regulating intracellular signaling pathways, and their inhibitors have therapeutic applications in a range of diseases, including cardiovascular and inflammatory disorders wikipedia.orgnih.gov. While direct synthesis of PDE inhibitors from this compound is not explicitly detailed in the available literature, related quinoline (B57606) derivatives have been successfully developed as potent PDE5 inhibitors nih.gov. The general approach often involves the elaboration of a halogenated quinoline or isoquinoline core to introduce functionalities that interact with the enzyme's active site.

Furthermore, the isoquinoline scaffold has been utilized in the development of inhibitors for other enzyme classes, such as kinases. For example, various kinase inhibitors incorporate the anilinopyrimidine chemotype, which shares structural similarities with substituted isoquinolines mdpi.com. The development of LIM kinase inhibitors has also involved heterocyclic scaffolds, where cytotoxicity was sometimes found to be mediated by off-target effects on tubulin, highlighting the complexity of inhibitor design nih.gov.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties nih.govdrugdesign.org. This compound is a valuable tool in SAR studies due to its modifiable structure. The bromine atom at the 8-position can be systematically replaced with a wide range of functional groups using techniques like Suzuki or Buchwald-Hartwig cross-coupling reactions. This allows for a detailed exploration of the steric and electronic requirements for biological activity at this position of the isoquinoline ring.

Role as a Chemical Probe in Biochemical Assays

While there is a lack of specific literature detailing the use of this compound as a chemical probe, the broader class of quinoline and isoquinoline derivatives has found applications in this area, particularly as fluorescent probes. For instance, 8-amidoquinoline derivatives are known to exhibit fluorescence and have been utilized as sensors for zinc ions in biological systems nih.gov. These probes often work through mechanisms like internal charge transfer (ICT), where the binding of an analyte modulates the fluorescent properties of the molecule.

Given the inherent fluorescence of many aromatic heterocyclic systems, it is conceivable that derivatives of this compound could be developed into fluorescent probes. The bromine atom offers a convenient handle to attach specific recognition moieties for a target of interest, while the isoquinoline core could serve as the fluorophore. The development of such probes would require synthetic modification to introduce appropriate chelating groups or reactive functionalities that can interact with the analyte of interest, leading to a measurable change in fluorescence. Naphthalimide-based fluorescent sensors are another class of probes that have been extensively studied for the detection of ions and enzymes, demonstrating the versatility of heterocyclic structures in probe design maynoothuniversity.ienih.govresearchgate.net.

Development as a Scaffold for Chiral Ligands

The development of chiral ligands is of paramount importance in asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The isoquinoline scaffold has been successfully employed in the design of chiral ligands for various transition-metal-catalyzed reactions.

A notable example is the use of chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone as ligands in metal complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines mdpi.com. It is plausible that this compound could serve as a precursor for such ligands. The synthetic route could involve the reduction of the isoquinoline ring to a tetrahydroisoquinoline, followed by the conversion of the 8-bromo group to an amino group. The resulting chiral 8-amino-3-methyl-5,6,7,8-tetrahydroisoquinoline could then be used as a ligand in asymmetric catalysis. The development of chiral ligands is an active area of research, with a focus on creating novel structures that can induce high enantioselectivity in a wide range of chemical transformations nih.govescholarship.org.

Contribution to Advanced Materials Synthesis

The application of heterocyclic compounds is not limited to the life sciences; they also play a significant role in the development of advanced functional organic materials deliuslab.com. While specific examples of this compound in materials science are not well-documented, the related 8-hydroxyquinoline (B1678124) derivatives have been extensively used in the fabrication of organic light-emitting diodes (OLEDs) chemimpex.com. The 8-hydroxyquinoline moiety can act as a ligand to form stable metal complexes with good thermal and morphological stability, which are essential properties for OLED materials.

The bromine atom in this compound provides a reactive site for the introduction of various functional groups through cross-coupling reactions. This allows for the tuning of the electronic and photophysical properties of the resulting molecules, which is a key aspect in the design of new materials for organic electronics. By attaching chromophores or other functional units to the isoquinoline core, it may be possible to create novel materials with applications in areas such as organic photovoltaics or as components of supramolecular assemblies.

Analytical and Spectroscopic Characterization Techniques in 8 Bromo 3 Methylisoquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For 8-Bromo-3-methylisoquinoline, the predicted ¹H NMR spectrum would exhibit distinct signals for the aromatic protons and the methyl group protons.

The chemical shifts of the aromatic protons are influenced by the electron-donating or -withdrawing nature of the substituents and their positions on the isoquinoline (B145761) ring. The bromine atom at the C-8 position is expected to exert a deshielding effect on the neighboring protons, causing their signals to appear at a lower field (higher ppm value). Conversely, the methyl group at the C-3 position is an electron-donating group and would cause a slight shielding effect on nearby protons.

The coupling between adjacent protons (vicinal coupling) would lead to the splitting of signals into characteristic patterns (e.g., doublets, triplets, etc.), providing valuable information about the connectivity of the protons in the aromatic system. The magnitude of the coupling constants (J-values) is dependent on the number of bonds separating the protons and their dihedral angle.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | 9.1 - 9.3 | s | - |

| H-4 | 7.9 - 8.1 | s | - |

| H-5 | 7.8 - 8.0 | d | 8.0 - 9.0 |

| H-6 | 7.5 - 7.7 | t | 7.0 - 8.0 |

| H-7 | 7.9 - 8.1 | d | 7.0 - 8.0 |

| 3-CH₃ | 2.5 - 2.7 | s | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms attached to them. The carbon atom attached to the bromine (C-8) is expected to be significantly deshielded. The carbons of the isoquinoline ring will appear in the aromatic region (typically 120-150 ppm), while the methyl carbon will appear in the aliphatic region (typically 15-30 ppm).

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 150 - 155 |

| C-3 | 155 - 160 |

| C-4 | 115 - 120 |

| C-4a | 135 - 140 |

| C-5 | 128 - 132 |

| C-6 | 126 - 130 |

| C-7 | 130 - 135 |

| C-8 | 120 - 125 |

| C-8a | 125 - 130 |

| 3-CH₃ | 20 - 25 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals in ¹H and ¹³C NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be observed between the signals of adjacent aromatic protons (e.g., H-5 and H-6, H-6 and H-7), confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the direct assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, correlations between the methyl protons and carbons C-3 and C-4 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This technique is crucial for determining the three-dimensional structure and stereochemistry of a molecule. For this compound, NOESY could reveal through-space interactions between the methyl group protons and the H-4 proton.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₀H₈BrN), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance, resulting in two peaks of almost equal intensity separated by two mass units for the molecular ion.

Predicted HRMS Data for this compound:

| Ion | Calculated Exact Mass (m/z) |

| [C₁₀H₈⁷⁹BrN]⁺ | 220.9894 |

| [C₁₀H₈⁸¹BrN]⁺ | 222.9874 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of volatile and semi-volatile compounds.

In a GC-MS analysis of this compound, the compound would first be separated from other components in a mixture based on its boiling point and polarity as it passes through the GC column. The separated compound would then enter the mass spectrometer, where it would be ionized, typically by electron impact (EI). The resulting mass spectrum would show the molecular ion peak and a series of fragment ions.

The fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways for this compound could include the loss of a bromine radical, a methyl radical, or the cleavage of the isoquinoline ring system. Analysis of these fragment ions would provide further confirmation of the compound's identity and structure. The retention time in the gas chromatogram would also be a characteristic property of the compound under specific analytical conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. compoundchem.com Chemical bonds are not static; they vibrate by stretching and bending at specific frequencies. compoundchem.com When the frequency of the IR radiation matches the natural vibrational frequency of a bond, absorption occurs, resulting in a peak in the IR spectrum.

For this compound, the IR spectrum provides key information about its molecular framework. The presence of aromatic C-H stretching vibrations is typically observed as a series of bands in the 3100-3000 cm⁻¹ region. vscht.cz The carbon-carbon double bond stretching vibrations within the isoquinoline ring system give rise to absorptions in the 1600-1400 cm⁻¹ range. vscht.cz

Specific vibrational modes associated with the substituents can also be identified. The C-H stretching and bending vibrations of the methyl group (CH₃) are expected to appear around 2962 cm⁻¹ (asymmetric stretch), 2872 cm⁻¹ (symmetric stretch), 1450 cm⁻¹ (asymmetric bend), and 1375 cm⁻¹ (symmetric bend). The C-Br stretching vibration typically occurs in the fingerprint region of the spectrum, generally below 800 cm⁻¹.

Table 1: Expected Infrared Absorption Ranges for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1400 |

| Methyl C-H | Stretching | 2975 - 2860 |

| Methyl C-H | Bending | 1470 - 1365 |

| C-Br | Stretching | < 800 |

This table presents generalized expected ranges for the functional groups found in this compound.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can construct a detailed model of the electron density and, consequently, the atomic positions within the crystal lattice.

For this compound, a single-crystal X-ray diffraction study would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. For instance, a related compound, 8-bromo-2-methylquinoline, was analyzed using X-ray crystallography, revealing a monoclinic crystal system with specific unit cell dimensions. nih.gov In the crystal structure of 8-bromo-2-methylquinoline, the molecules were stabilized by π-π stacking interactions with a centroid-centroid distance of 3.76 Å. nih.gov A similar analysis of this compound would be crucial for understanding its packing in the solid state and identifying any significant intermolecular forces, such as halogen bonding or π-π stacking, which can influence its physical properties.

Table 2: Illustrative Crystal Data Parameters from a Related Quinolone Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.802 (3) |

| b (Å) | 9.878 (4) |

| c (Å) | 13.391 (4) |

| β (°) | 97.678 (4) |

| V (ų) | 901.4 (5) |

| Z | 4 |

This data is for the related compound 8-bromo-2-methylquinoline and serves as an example of the type of information obtained from X-ray crystallography. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing insights into its electronic structure. scienceready.com.au The absorption of this radiation promotes electrons from a lower energy ground state to a higher energy excited state. nanoqam.ca For organic molecules, the most common transitions involve π electrons in unsaturated systems, such as the aromatic rings of isoquinoline. nanoqam.ca